molecular formula C22H22N6O4S2 B2833711 2-((3-(2-(4-methoxyphenylsulfonamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-phenylacetamide CAS No. 872998-51-1

2-((3-(2-(4-methoxyphenylsulfonamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-phenylacetamide

Cat. No. B2833711
CAS RN: 872998-51-1
M. Wt: 498.58
InChI Key: MLKUCQXEBUFMFK-UHFFFAOYSA-N
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Description

The compound you mentioned contains a triazole ring, which is a significant heterocycle that exhibits broad biological activities . Compounds containing a triazole are known to have antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities .


Synthesis Analysis

Triazole compounds can be synthesized from various nitrogen sources . For example, 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives can be synthesized by treating Schiff’s bases, obtained by the reaction of 5-substituted 4-amino-1,2,4-triazole-3-thiols with appropriate benzaldehydes in acetic acid, with ethyl chloroacetate .


Molecular Structure Analysis

Triazole is an important nitrogen heterocyclic compound, containing three nitrogen atoms and two carbon atoms . There are two isomeric forms of triazole, namely, 1,2,3-triazole and 1,2,4-triazole . Their derivatives have been widely applied in many medicinal scaffolds .

Scientific Research Applications

Anticancer Effects

  • Compounds similar to 2-((3-(2-(4-methoxyphenylsulfonamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-phenylacetamide have shown significant anticancer effects. For example, related compounds exhibited notable antiproliferative activities against human cancer cell lines, highlighting their potential as anticancer agents with reduced toxicity (Wang et al., 2015).

Antibacterial Activity

  • Some derivatives of the compound have demonstrated good antibacterial activities against various bacterial strains, including Staphylococcus epidermidis, Pseudomonas aeruginosa, and Escherichia coli (Almajan et al., 2010).

Anti-Asthmatic Properties

  • Certain analogs of the compound have been found to inhibit platelet-activating factor-induced bronchoconstriction in guinea pigs, suggesting their potential use in treating asthma and other respiratory diseases (Kuwahara et al., 1997).

Herbicidal Activity

  • Related compounds have exhibited excellent herbicidal activity on a broad spectrum of vegetation at low application rates, indicating their potential use as herbicides (Moran, 2003).

Mechanism of Action

Target of Action

Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities . These compounds can interact with different target receptors due to their ability to accept and donate hydrogen bonds .

Mode of Action

It is known that similar compounds can make specific interactions with different target receptors . This interaction is likely due to the compound’s ability to accept and donate hydrogen bonds, which allows it to form specific interactions with target receptors .

Biochemical Pathways

Similar compounds have been found to exhibit diverse pharmacological activities, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds . These studies can provide valuable insights into the ADME properties of the compound and their impact on its bioavailability.

Result of Action

Similar compounds have been found to exhibit diverse pharmacological activities, suggesting that they may have multiple molecular and cellular effects .

Action Environment

The structure–activity relationship of similar compounds, which is profoundly important in drug design, discovery, and development, has been focused on . This suggests that the compound’s action, efficacy, and stability may be influenced by its structural characteristics and the environment in which it is used.

Future Directions

The development of low-toxicity and high-efficiency fungicides has become an increasingly important research direction in the future . The ability of hydrogen bond accepting and donating characteristics makes triazole a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .

properties

IUPAC Name

2-[[3-[2-[(4-methoxyphenyl)sulfonylamino]ethyl]-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N6O4S2/c1-32-17-7-9-18(10-8-17)34(30,31)23-14-13-20-26-25-19-11-12-22(27-28(19)20)33-15-21(29)24-16-5-3-2-4-6-16/h2-12,23H,13-15H2,1H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLKUCQXEBUFMFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NCCC2=NN=C3N2N=C(C=C3)SCC(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N6O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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